molecular formula C16H11BrClN3O2 B2382167 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 942001-10-7

4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2382167
CAS No.: 942001-10-7
M. Wt: 392.64
InChI Key: PDXDGBPBVWZRFI-UHFFFAOYSA-N
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Description

4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the bromo and chloro substituents. The final step involves the formation of the benzamide moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. For example, compounds like 2-bromo-4-chloro-N,N-bis(1-methylethyl)benzamide and other benzamide derivatives are often compared to highlight the unique properties of 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide .

Properties

IUPAC Name

4-bromo-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2/c1-9-14(20-15(22)10-2-4-11(17)5-3-10)16(23)21-8-12(18)6-7-13(21)19-9/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXDGBPBVWZRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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